4-acetylthiophene-2-carbonitrile
Description
4-Acetylthiophene-2-carbonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with an acetyl group at the 4-position and a nitrile group at the 2-position. These derivatives highlight the versatility of thiophene-carbonitrile scaffolds in medicinal and materials chemistry. The acetyl and nitrile groups contribute to reactivity, enabling applications in drug synthesis, polymer chemistry, and ligand design.
Properties
CAS No. |
1949776-49-1 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Cyanation
An alternative route employs 4-acetylthiophene-2-bromide as the starting material. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C facilitates bromide-to-cyano substitution:
This method, adapted from bifuran synthesis protocols, achieves 70–85% yields but requires rigorous exclusion of moisture.
Table 2: Cyanation Reaction Parameters
Challenges and Mitigation
-
Side Reactions : Prolonged heating may lead to acetyl group degradation.
-
Purification : Column chromatography (hexanes/EtOAc, 90:10) is required to isolate the product.
Friedel-Crafts Acetylation of 2-Cyanothiophene
Electrophilic Substitution Strategy
Introducing the acetyl group to 2-cyanothiophene via Friedel-Crafts acetylation is theoretically viable but complicated by the nitrile’s electron-withdrawing nature, which deactivates the ring. Preliminary studies on analogous systems suggest that Lewis acids like AlCl₃ or FeCl₃ at 0–5°C may enable selective acetylation at the 4-position.
Table 3: Friedel-Crafts Acetylation Conditions
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Acetylating Agent | Acetyl chloride |
| Theoretical Yield | 40–60% (estimated) |
Limitations
-
Low Yields : Competing side reactions (e.g., nitrile hydrolysis) reduce efficiency.
-
Regioselectivity : Achieving exclusive 4-substitution requires directing groups or advanced catalysts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Acetylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-Acetylthiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-acetylthiophene-2-carbonitrile depends on its specific application. In the context of organic electronics, it can act as a semiconductor by facilitating charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-acetylthiophene-2-carbonitrile and related thiophene-carbonitrile derivatives:
Key Structural and Functional Insights:
Mercapto (‑SH) or sulfanyl groups (e.g., in ) introduce nucleophilic character, enabling disulfide bond formation or metal coordination, unlike the acetyl group.
Functional Group Impact: Acetyl vs. Benzoyl: Acetyl groups (electron-withdrawing) may reduce ring electron density compared to benzoyl groups (bulkier, π-conjugated), influencing solubility and intermolecular interactions . Amino Groups: The presence of amino substituents (e.g., in ) enhances hydrogen-bonding capacity, which is critical for biological activity (e.g., PD-L1 inhibition in related compounds ).
Q & A
Basic: What are the common synthetic routes for 4-acetylthiophene-2-carbonitrile, and how are reaction conditions optimized?
The Gewald reaction is a widely used method for synthesizing thiophene-carbonitrile derivatives. This involves the condensation of a ketone (e.g., acetylacetone), sulfur, and a cyanoacetate under basic conditions (e.g., sodium ethoxide or potassium carbonate in ethanol) . Optimization focuses on:
- Catalyst selection : Potassium carbonate yields higher regioselectivity compared to weaker bases.
- Solvent : Ethanol or methanol enhances reaction efficiency.
- Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.
| Reaction Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Base | K₂CO₃ | 70–85% |
| Solvent | Ethanol | 75–90% |
| Time | 8–10 hours | 80–88% |
Basic: What spectroscopic and analytical techniques validate the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, while the acetyl group resonates at δ 2.5–2.7 ppm .
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks align with the molecular formula C₇H₅NOS (e.g., [M+H]⁺ at m/z 168.02) .
| Technique | Key Peaks/Data |
|---|---|
| ¹H NMR | δ 2.6 (s, 3H, CH₃CO), 7.2 (s, 1H, thiophene) |
| IR | 2210 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O) |
| X-ray Crystallography | R-factor < 0.05 for structure validation |
Advanced: How can researchers resolve contradictions in reported biological activities of thiophene-carbonitrile derivatives?
Discrepancies often arise due to:
- Purity variations : Impurities (e.g., unreacted intermediates) skew bioactivity assays. Use HPLC (>98% purity) for reliable results .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC₅₀ values) must be standardized .
- Structural analogs : Compare substituent effects (e.g., biphenyl vs. methyl groups) using SAR tables .
Example : A study reported this compound as inactive against E. coli, while a methyl-substituted analog showed activity. This highlights the role of steric and electronic effects .
Advanced: What strategies enhance regioselectivity in electrophilic substitution reactions on the thiophene ring?
Regioselectivity is controlled by:
- Directing groups : The acetyl group at position 4 directs electrophiles to position 5 via resonance effects .
- Catalysts : Lewis acids (e.g., AlCl₃) favor substitution at electron-rich positions .
| Reaction Type | Regioselectivity | Key Reagent |
|---|---|---|
| Bromination | Position 5 | Br₂/AlCl₃ |
| Nitration | Position 5 | HNO₃/H₂SO₄ |
| Sulfonation | Position 3 | SO₃/PCl₅ |
Basic: What are the primary reactivity patterns of this compound?
- Acetyl group : Undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazine to form hydrazones) .
- Cyano group : Reduced to amines (LiAlH₄) or hydrolyzed to carboxylic acids (H₂SO₄) .
| Reaction | Product | Application |
|---|---|---|
| Reduction of C≡N | 4-Acetylthiophene-2-amine | Anticancer lead compound |
| Condensation of C=O | Hydrazone derivatives | Fluorescent probes |
Advanced: How can computational tools predict the reactivity of this compound in drug design?
- Retrosynthesis AI : Tools like Pistachio and Reaxys propose synthetic routes by analyzing reaction databases .
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices .
| Software | Application |
|---|---|
| Gaussian | Transition state optimization |
| AutoDock | Protein-ligand docking studies |
| Reaxys | Reaction pathway prediction |
Basic: What industrial-scale methods improve the synthesis of this compound?
- Continuous flow reactors : Enhance yield (90–95%) and reduce reaction time (2–4 hours) .
- Automated purification : Chromatography systems ensure >99% purity for pharmaceutical applications .
Advanced: How do structural modifications influence the electronic properties of thiophene-carbonitrile derivatives?
- Electron-withdrawing groups (e.g., -CN, -COCH₃) decrease HOMO-LUMO gaps, enhancing conductivity in organic semiconductors .
- Biphenyl substituents : Extend π-conjugation, shifting absorption maxima (λₐᵦₛ) to 350–400 nm .
| Substituent | HOMO-LUMO Gap (eV) | Application |
|---|---|---|
| -COCH₃ | 3.2 | Organic electronics |
| -C₆H₅ | 2.8 | Photocatalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
